molecular formula C8H10O B094473 2,2,2-Trideuterio-1-phenylethanol CAS No. 17537-32-5

2,2,2-Trideuterio-1-phenylethanol

Cat. No.: B094473
CAS No.: 17537-32-5
M. Wt: 125.18 g/mol
InChI Key: WAPNOHKVXSQRPX-FIBGUPNXSA-N
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Description

2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol, where three hydrogen atoms are replaced by deuterium. This compound has the molecular formula C8H7D3O and a molecular weight of 125.183 g/mol . It is commonly used in scientific research due to its unique isotopic properties.

Mechanism of Action

Target of Action

2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol It has been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a crucial role in nerve signal transmission.

Mode of Action

It’s known that the compound undergoes a stereospecific oxygen rearrangement in certain reactions . This suggests that it may interact with its targets in a stereospecific manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Given its use in studying acetylcholinesterase inhibitors, it may be involved in pathways related to neurotransmission.

Pharmacokinetics

Its physical properties such as density (1048 g/mL at 25ºC), boiling point (204ºC at 745 mm Hg), and melting point (19-20ºC) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

It’s known that the compound has antimicrobial activity against selected phytopathogenic fungi . This suggests that it may have a role in disrupting the growth or function of these organisms.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2,2-Trideuterio-1-phenylethanol are not well-studied. It can be inferred from its non-deuterated analog, 1-phenylethanol, which is known to interact with various enzymes and proteins. For instance, 1-phenylethanol is a substrate for the enzyme alcohol dehydrogenase, which catalyzes its oxidation to acetophenone . The interactions of this compound with biomolecules would likely be similar, but the presence of deuterium atoms could potentially affect these interactions due to the kinetic isotope effect.

Cellular Effects

Its analog, 1-phenylethanol, has been shown to have bacteriostatic activity, affecting the structure of biomembranes

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. It’s likely that it shares similar mechanisms with its non-deuterated analog, 1-phenylethanol. For instance, 1-phenylethanol is known to insert into lipid bilayers and disturb the membrane organization . The presence of deuterium atoms in this compound could potentially affect these interactions and mechanisms.

Metabolic Pathways

Its analog, 1-phenylethanol, is known to be involved in the Ehrlich pathway, a series of biochemical reactions that convert amino acids into alcohols . It’s plausible that this compound might be involved in similar pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trideuterio-1-phenylethanol typically involves the reduction of deuterated precursors. One common method is the reduction of deuterated benzaldehyde using deuterated reducing agents such as lithium aluminium deuteride (LiAlD4). The reaction is carried out in anhydrous conditions to prevent the exchange of deuterium with hydrogen .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent control of reaction conditions to ensure the high isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trideuterio-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trideuterio-1-phenylethanol is widely used in scientific research due to its isotopic labeling properties. Some applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific placement of deuterium atoms, which provides distinct isotopic labeling advantages. This specificity allows for precise tracking in studies involving reaction mechanisms and metabolic pathways, making it a preferred choice in various research applications .

Properties

IUPAC Name

2,2,2-trideuterio-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575820
Record name 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17537-32-5
Record name α-(Methyl-d3)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17537-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17537-32-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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